(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a vinyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid.
Vinylation: The phenyl ring is functionalized with a vinyl group through a palladium-catalyzed Heck reaction. This involves the reaction of (S)-2-amino-3-phenylpropanoic acid with vinyl halides in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas.
Substitution: Electrophiles such as acyl chlorides, isocyanates, etc.
Major Products
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Amides, ureas, and other derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for protein binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for covalent binding to nucleophilic sites in proteins or enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(3-vinylphenyl)propanoic acid
- (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride
Uniqueness
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to its specific structural features, such as the presence of both a vinyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLFUMVAQCFNE-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.